molecular formula C13H10ClN5O2 B14389938 N-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine CAS No. 89454-07-9

N-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine

Cat. No.: B14389938
CAS No.: 89454-07-9
M. Wt: 303.70 g/mol
InChI Key: SNQBQNYMQBWJIO-UHFFFAOYSA-N
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Description

N-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine (CAS 203202-58-8) is a chemical compound with the molecular formula C13H10ClN5O2 . It belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which are recognized in scientific research as purine bioisosteres . This structural characteristic makes this class of compounds a subject of interest in medicinal chemistry, particularly in the development of kinase inhibitors . Specifically, pyrazolo[3,4-d]pyrimidine scaffolds have been extensively investigated as core structures in potential therapeutic agents designed to target enzymes such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and dihydrofolate reductase (DHFR) . The glycine conjugate in this molecule may influence its physicochemical properties and interaction with biological targets. Researchers utilize this compound and its analogs in biochemical and cellular studies to explore mechanisms of action, such as enzyme inhibition, induction of cell cycle arrest, and promotion of apoptosis in various cancer cell lines . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

89454-07-9

Molecular Formula

C13H10ClN5O2

Molecular Weight

303.70 g/mol

IUPAC Name

2-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]acetic acid

InChI

InChI=1S/C13H10ClN5O2/c14-8-1-3-9(4-2-8)19-13-10(5-18-19)12(16-7-17-13)15-6-11(20)21/h1-5,7H,6H2,(H,20,21)(H,15,16,17)

InChI Key

SNQBQNYMQBWJIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)NCC(=O)O)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, often synthesized via cyclization reactions involving pyrazole and pyrimidine precursors. The most widely adopted approach begins with the preparation of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile, followed by cyclocondensation with urea or formamide to yield the fused heterocycle. This method is favored for its modularity and compatibility with various substituents, including the 4-chlorophenyl group.

The initial step involves the reaction of a suitable β-ketonitrile with phenylhydrazine derivatives. For the target compound, 4-chlorophenylhydrazine is employed to introduce the requisite aryl substituent. The resulting 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile is then subjected to cyclization with urea or formamide under thermal conditions, typically in polar aprotic solvents such as dimethylformamide or ethanol, to yield the 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one.

Chlorination and Functionalization at the 4-Position

To enable subsequent coupling with glycine, the 4-position of the pyrazolo[3,4-d]pyrimidine must be rendered reactive. This is commonly achieved via chlorination using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), converting the 4-one to the corresponding 4-chloro derivative. This transformation is typically conducted under reflux in an inert atmosphere, with careful control of stoichiometry to minimize over-chlorination or decomposition.

The resulting 4-chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a key intermediate, amenable to nucleophilic aromatic substitution or amide bond formation.

Data Table: Core Construction

Step Starting Material Reagents/Conditions Product Yield (%) Reference
1 4-chlorophenylhydrazine + β-ketonitrile Ethanol, reflux 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile 70–85
2 Above intermediate Urea or formamide, heat 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one 60–80
3 Above intermediate POCl₃ or PCl₅, reflux 4-chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine 65–90

Optimization, Purification, and Characterization

Reaction Optimization

Optimization of the coupling step is crucial for maximizing yield and minimizing by-products. Key variables include solvent choice, base strength, temperature, and reagent stoichiometry. For nucleophilic aromatic substitution, polar aprotic solvents such as DMF or DMSO are preferred, as they enhance the nucleophilicity of the glycine amino group and stabilize the transition state. For peptide coupling, the use of excess coupling reagent and careful control of pH are recommended to suppress racemization and side reactions.

Purification Techniques

The crude product is typically purified by recrystallization from ethanol or ethyl acetate, or by silica gel column chromatography using a gradient of dichloromethane and methanol. The choice of purification method depends on the solubility and polarity of the product and impurities.

Spectroscopic and Analytical Characterization

Confirmation of structure and purity is achieved through a combination of spectroscopic techniques:

  • NMR (¹H and ¹³C): Diagnostic signals for the pyrazolo[3,4-d]pyrimidine protons, aromatic protons, and glycine methylene and carboxyl protons are observed. Chemical shifts, multiplicity, and coupling constants provide evidence for successful coupling and correct regiochemistry.
  • IR Spectroscopy: Characteristic absorptions include amide C=O stretching (1640–1690 cm⁻¹), N–H bending (3300–3400 cm⁻¹), and aromatic C–H stretches (3050–3100 cm⁻¹).
  • Mass Spectrometry: The molecular ion peak confirms the expected molecular weight, while fragmentation patterns support the presence of both the pyrazolopyrimidine and glycine moieties.
  • Elemental Analysis: Carbon, hydrogen, and nitrogen content are measured to verify sample purity and composition.

Data Table: Analytical Data

Technique Expected Observation Reference
¹H NMR δ 8.5–9.5 (heterocycle NH), δ 7.0–8.0 (aromatic), δ 3.5–4.0 (glycine CH₂)
IR 1640–1690 cm⁻¹ (amide C=O), 3300–3400 cm⁻¹ (N–H)
MS [M+H]⁺ at calculated m/z
Elemental C, H, N within 0.4% of theoretical

Mechanistic and Synthetic Considerations

Mechanistic Insights

The nucleophilic aromatic substitution at the 4-chloro position is facilitated by the electron-deficient nature of the pyrazolopyrimidine ring, which stabilizes the Meisenheimer complex intermediate. The presence of the 1-(4-chlorophenyl) substituent further activates the ring toward nucleophilic attack. In peptide coupling protocols, the use of carbodiimide reagents activates the carboxyl group of glycine, forming an O-acylurea intermediate that is readily attacked by the pyrazolopyrimidine amine.

Challenges and Solutions

Potential challenges in the synthesis include incomplete conversion, side reactions such as over-alkylation or hydrolysis, and racemization of glycine. These are mitigated by careful control of reaction conditions, use of protecting groups, and monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Alternative Approaches

Recent advances include the use of microwave-assisted synthesis to accelerate cyclization and coupling steps, as well as solid-phase synthesis techniques for rapid library generation. These methods offer improved yields and purities, as well as scalability for medicinal chemistry applications.

Comparative Analysis and Data Summary

Comparative Table: Reported Synthetic Routes

Route Key Intermediates Coupling Method Yield (%) Advantages Limitations Reference
A 4-chloro-pyrazolopyrimidine Nucleophilic substitution with glycine 60–75 Simple, direct Requires strong base, possible side reactions
B 4-amino-pyrazolopyrimidine Peptide coupling (DCC/HOBt) 65–80 High selectivity, mild conditions Requires protecting groups, more steps
C Protected glycine ester Coupling via EDC or BOP 70–85 Minimizes racemization Cost of reagents, need for deprotection

Spectral Data Table

Compound ¹H NMR (δ, ppm) IR (cm⁻¹) MS (m/z) Reference
Target 8.5–9.5 (NH), 7.0–8.0 (Ar), 3.5–4.0 (CH₂) 1640–1690 (C=O), 3300–3400 (N–H) [M+H]⁺

Chemical Reactions Analysis

N-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The pharmacological profile of pyrazolo[3,4-d]pyrimidines is highly dependent on substituents at the 1- and 4-positions. Below is a comparative analysis of key analogues (Table 1):

Table 1: Structural and Functional Comparison of Analogues

Compound Name / ID 1-Position Substituent 4-Position Substituent Key Pharmacological Activity Reference
Target Compound 4-Chlorophenyl Glycine Unknown (theoretical potential for enhanced solubility and kinase interactions) -
PP2 (Src Inhibitor) tert-Butyl 4-Chlorophenylamine Antitumor (inhibits Src kinase, suppresses glioma cell invasion)
K402-0035 4-Chlorophenyl 2-Methoxyethylamine Screening compound (kinase inhibition assays)
Compound 13a (Molecules, 2008) 4-Nitrophenyl Amine Synthetic intermediate (no reported activity)
1-(4-Methoxyphenyl) derivative 4-Methoxyphenyl Chloroacetamide derivatives Synthetic focus (reactivity studies)
CHEMBL1391673 4-Chlorobenzyl 2-Methoxyethylamine Kinase inhibitor candidate (structural similarity to PP2)
Key Observations:
  • Substituent Flexibility : The 4-position is critical for activity. PP2’s 4-chlorophenylamine group confers Src kinase inhibition, while the target compound’s glycine may enhance solubility or alter binding kinetics due to its zwitterionic nature.
  • 1-Position Impact : Aromatic substituents (e.g., 4-chlorophenyl, 4-nitrophenyl) improve planarity and hydrophobic interactions with kinase ATP-binding pockets . Bulky groups like tert-butyl (PP2) may enhance selectivity .

Pharmacological and Mechanistic Insights

Antitumor Activity:
  • PP2 : Demonstrates potent activity against U251 glioma cells, suppressing invasion and migration via Src kinase inhibition .
  • Target Compound : Glycine’s presence may modulate cytotoxicity or off-target effects compared to PP2’s amine group.
Kinase Interactions:
  • Pyrazolo[3,4-d]pyrimidines often target ATP-binding sites. For example, PP2 competes with ATP in Src kinase . Glycine’s carboxyl group could introduce novel interactions, such as salt bridges with lysine residues.

Biological Activity

N-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 89454-07-9
  • Molecular Formula : C11H10ClN5O
  • Molecular Weight : 246.67 g/mol

The compound exhibits its biological effects primarily through inhibition of specific kinases and modulation of various signaling pathways. It has been identified as an ATP-competitive inhibitor, which suggests that it can effectively block the activity of certain kinases involved in cancer progression and other diseases.

Biological Activities

1. Anticancer Activity
Research indicates that this compound has significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, particularly those associated with leukemia and solid tumors.

2. Enzyme Inhibition
The compound acts as an inhibitor for several enzymes, including:

  • Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases.
  • Urease : This inhibition can be significant for treating infections caused by urease-producing bacteria.

3. Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against a range of bacterial strains, showing potential as a therapeutic agent in treating infections.

Table 1: Summary of Biological Activities

Activity TypeAssessed EffectReference
AnticancerInhibits proliferation in cancer cell lines
Enzyme InhibitionAChE and Urease inhibition
AntimicrobialEffective against various bacteria

Case Study: Anticancer Efficacy

In a study published in MDPI, the compound was tested against Ba/F3 cells expressing the Bcr-Abl T315I mutation. It demonstrated an IC50 value indicating potent anti-proliferative activity (IC50 = 26 nM), which is significantly lower than many existing therapies for resistant forms of leukemia .

Case Study: Enzyme Inhibition

Another study evaluated the inhibitory effects on AChE and urease. The results indicated that this compound could serve as a lead compound for developing new treatments for conditions like Alzheimer's disease and urinary tract infections due to its dual enzyme inhibition capabilities .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine and its derivatives?

  • Methodological Answer : Synthesis typically involves condensation reactions of pyrazolo[3,4-d]pyrimidine scaffolds with glycine derivatives. For example, describes alkylation using α-chloroacetamides under reflux conditions in aprotic solvents (e.g., DMF or THF) to introduce substituents. Key steps include optimizing reaction time (16–24 hours) and temperature (80–110°C) to achieve yields >60% . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products.

Q. How is structural characterization performed for pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is standard for confirming substitution patterns. For instance, and report characteristic chemical shifts for the pyrazolo[3,4-d]pyrimidine core:

  • ¹H NMR : Aromatic protons at δ 7.5–8.5 ppm, NH groups at δ 10–12 ppm.
  • ¹³C NMR : Carbonyl carbons (C=O) at δ 160–170 ppm, pyrimidine carbons at δ 140–150 ppm .
    • High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular formulas.

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : emphasizes PPE (gloves, lab coats, goggles) and working in fume hoods to avoid inhalation or skin contact. Waste disposal requires segregation of organic solvents and halogenated byproducts, followed by incineration by certified facilities .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrazole ring) influence antitumor activity?

  • Methodological Answer : highlights that derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) exhibit enhanced cytotoxicity. For example, hydrazone derivatives (e.g., VIIa) showed IC₅₀ values of 0.326–4.31 µM across 57 cancer cell lines due to improved DNA intercalation and topoisomerase inhibition . Structure-activity relationship (SAR) studies should systematically vary substituents (e.g., halogens, methyl, methoxy) and assess cytotoxicity via MTT assays.

Q. What mechanisms underlie kinase inhibition by pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : and demonstrate that 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine inhibits Src family kinases (IC₅₀ = 4.0 µM, Ki = 0.79 µM) by competitively binding to the ATP pocket. Kinase selectivity profiling using radiometric assays (e.g., ³²P-ATP incorporation) is recommended to differentiate off-target effects .

Q. How can microwave-assisted synthesis improve yield and efficiency for diamine derivatives?

  • Methodological Answer : achieved 31–65% yields for diamine derivatives using microwave irradiation (300 W, 120°C, 20–30 minutes), reducing reaction times from hours to minutes compared to conventional heating. Solvent choice (e.g., ethanol or DMF) and catalyst loading (e.g., p-toluenesulfonic acid) are critical variables to optimize .

Data Contradiction and Resolution

Q. Discrepancies in reported IC₅₀ values for kinase inhibition: How to reconcile conflicting data?

  • Analysis : lists IC₅₀ values for 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine as 4.0 µM (Src) vs. 1.0 µM (LCK). Such variations arise from assay conditions (e.g., ATP concentration, enzyme purity). To resolve, standardize assays using recombinant kinases and validate with orthogonal methods (e.g., SPR or ITC) .

Q. Why do some pyrazolo[3,4-d]pyrimidine derivatives show poor solubility in biological assays?

  • Resolution : and note that lipophilic substituents (e.g., tert-butyl) reduce aqueous solubility. Strategies include:

  • Introducing polar groups (e.g., hydroxyl, glycine) to improve LogP.
  • Formulating with co-solvents (DMSO/PEG) or nanocarriers for in vivo studies .

Experimental Design Recommendations

Parameter Optimization Strategy Key Evidence
Synthesis Yield Microwave irradiation, catalyst screening
Biological Activity SAR via substituent variation and MTT assays
Kinase Selectivity Radiometric assays and SPR validation
Solubility LogP adjustment or nanoformulation

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